

BTT-3033: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	BTT-3033	
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An in-depth examination of the chemical structure, pharmacological properties, and therapeutic potential of the selective $\alpha 2\beta 1$ integrin inhibitor, **BTT-3033**.

Introduction

BTT-3033 is a novel, orally active, and selective small molecule inhibitor of integrin $\alpha 2\beta 1.[1][2]$ [3] Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in a variety of physiological and pathological processes. The $\alpha 2\beta 1$ integrin, a major receptor for collagen, is implicated in thrombosis, inflammation, and cancer progression.[1][4][5] **BTT-3033** represents a promising therapeutic agent by specifically targeting the $\alpha 21$ domain of the integrin $\alpha 2$ subunit, thereby modulating its interaction with collagen.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **BTT-3033**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

BTT-3033, with the chemical name 1-(4-Fluorophenyl)-N-methyl-N-[4[[(phenylamino)carbonyl]amino]phenyl]-1H-pyrazole-4-sulfonamide, is a sulfonamide derivative.[2][3][4][6] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C23H20FN5O3S	[2][3]
Molecular Weight	465.5 g/mol	[2][3]
CAS Number	1259028-99-3	[1][2][3]
Purity	≥98% (HPLC)	[2][3]
Solubility	Soluble to 100 mM in DMSO	[2][3]
Storage	Store at +4°C	[2][3]
SMILES	FC1=CC=C(N2N=CC(S(N(C3= CC=C(NC(NC4=CC=CC=C4)= O)C=C3)C)(=O)=O)=C2)C=C1	[2]

Pharmacological Properties and Mechanism of Action

BTT-3033 is a conformation-selective inhibitor of integrin $\alpha 2\beta 1$, exhibiting its inhibitory effect by binding to the $\alpha 2I$ domain.[1][2][3][4] This interaction allosterically modulates the conformation of the integrin, thereby inhibiting its binding to collagen.

In Vitro Activity

A summary of the in vitro activity of BTT-3033 is presented in the table below.



Assay	Cell Line/System	Endpoint	Concentration/ EC50	Reference
α2β1 Integrin Binding to Collagen I	CHO-α2wt cells	Inhibition of cell adhesion	EC50: 130 nM	[1][2][3]
Platelet Binding to Collagen I	Human platelets	Inhibition of binding under flow	EC50 (mouse whole blood): 6 µM	[1]
Cell Viability and Proliferation	LNcap-FGC and DU-145 prostate cancer cells	Inhibition	25 and 50 μM (48 h)	[1]
Apoptosis Induction	LNcap-FGC and DU-145 prostate cancer cells	Induction	50 μM (48 h)	[1]
Cell Viability	OVCAR3 and SKOV3 ovarian cancer cells	Inhibition	≥ 1 µM	[7]
Prostate Smooth Muscle Contraction	Human prostate tissue	Inhibition of neurogenic and thromboxane A2-induced contraction	1 μΜ	[1]

In Vivo Activity

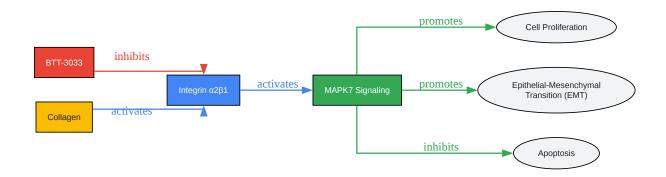
The anti-inflammatory effects of **BTT-3033** have been demonstrated in an arachidonic acid-induced ear edema model. Oral administration of **BTT-3033** at a dose of 10 mg/kg resulted in a significant reduction in leukocyte infiltration by approximately 50%.[1]

Signaling Pathways

BTT-3033 exerts its effects by modulating signaling pathways downstream of integrin $\alpha 2\beta 1$. In prostate cancer cells, it has been shown to suppress the $\alpha 2\beta 1$ integrin/mitogen-activated



protein kinase 7 (MAPK7) signaling pathway.[4] This inhibition leads to decreased cell proliferation and epithelial-mesenchymal transition (EMT), and the induction of apoptosis.[4]



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Caption: **BTT-3033** inhibits integrin $\alpha 2\beta 1$, blocking downstream MAPK7 signaling.

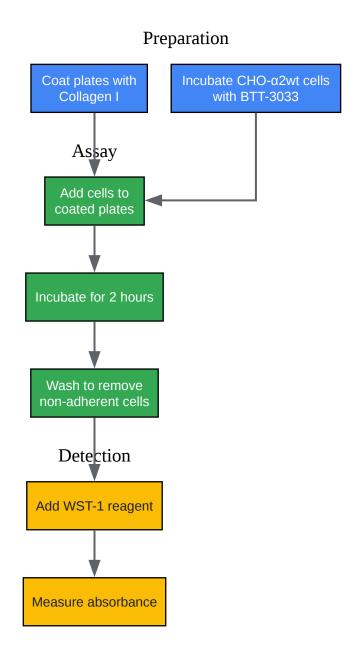
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Cell Adhesion Assay

The inhibitory effect of BTT-3033 on cell adhesion is a primary measure of its activity.





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Caption: Workflow for the CHO- α 2wt cell adhesion assay.

Methodology:

- 96-well plates are coated with rat tail collagen I.
- CHO- α 2wt cells are pre-incubated with varying concentrations of **BTT-3033** (e.g., 1 nM 100 μ M) for 2 hours.[1]



- The pre-incubated cells are then added to the collagen-coated wells and allowed to adhere for 2 hours.[4]
- · Non-adherent cells are removed by washing.
- The number of adherent cells is quantified using a colorimetric assay, such as the WST-1 reagent.[4]

Cell Viability (MTT) Assay

The cytotoxic effects of **BTT-3033** on cancer cell lines are commonly assessed using the MTT assay.

Methodology:

- Ovarian cancer cells (OVCAR3 and SKOV3) are seeded in 96-well plates.[7]
- Cells are treated with various concentrations of **BTT-3033** (e.g., 0.1, 1, 10, 50 μ M) for 48 hours.[7]
- Following treatment, MTT solution is added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength to determine cell viability.

Therapeutic Potential

The selective inhibition of integrin $\alpha 2\beta 1$ by **BTT-3033** positions it as a promising candidate for various therapeutic applications.

Oncology: By inhibiting cell proliferation, inducing apoptosis, and potentially overcoming drug resistance, BTT-3033 shows promise in the treatment of prostate and ovarian cancers.[1][4]
 [7] Its synergistic effect with chemotherapeutic agents like paclitaxel further enhances its potential in combination therapies.[7]



- Thrombosis: **BTT-3033**'s ability to inhibit platelet binding to collagen suggests its utility in the prevention and treatment of thrombosis.[1][5]
- Inflammation: The demonstrated anti-inflammatory effects in preclinical models indicate a
 potential role for BTT-3033 in treating inflammatory conditions.[1]
- Benign Prostatic Hyperplasia (BPH): The inhibition of prostate smooth muscle contraction suggests a novel mechanism for the treatment of BPH.[1][4]

Conclusion

BTT-3033 is a potent and selective inhibitor of integrin $\alpha 2\beta 1$ with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to modulate key cellular processes such as adhesion, proliferation, and survival underscores its therapeutic potential across a range of diseases, including cancer, thrombosis, and inflammation. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this promising compound.

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